2-(4-丁氧基苯基)喹啉-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

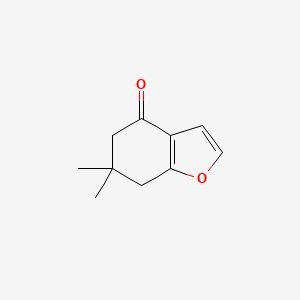

2-(4-Butoxyphenyl)quinoline-4-carboxylic acid is a compound that belongs to the quinoline carboxylic acids family, which are known for their diverse biological activities and applications in medicinal chemistry. Although the provided papers do not directly discuss this specific compound, they do provide insights into the structural and functional characteristics of related quinoline carboxylic acids. For instance, the first paper discusses a compound with a carboxylic acid moiety attached to a quinoline ring, which is also the case for 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid . The second paper explores a series of quinoline derivatives with antiallergy activity, highlighting the importance of the carboxylic acid moiety for biological activity .

Synthesis Analysis

The synthesis of quinoline carboxylic acid derivatives typically involves multi-step chemical reactions, including condensation and transformation processes. In the second paper, the synthesis of related compounds was achieved by condensing 2-aminoquinoline-3-carboxamides with dialkyl oxalates, followed by further chemical transformations . This suggests that a similar approach could be employed for the synthesis of 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid, with modifications to incorporate the butoxyphenyl group at the appropriate position.

Molecular Structure Analysis

The molecular structure of quinoline carboxylic acids is crucial for their biological activity. The first paper provides a detailed analysis of the molecular structure using spectroscopic methods and density functional theory (DFT) calculations . These techniques could be applied to 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid to determine its vibrational assignments, donor-acceptor interactions, and reactive sites, which are important for understanding its chemical behavior and potential interactions with biological targets.

Chemical Reactions Analysis

Quinoline carboxylic acids can participate in various chemical reactions, which are influenced by their functional groups and molecular structure. The first paper mentions the sensitivity of the compound towards autoxidation and degradation in the presence of water, which is investigated through bond dissociation energy (BDE) and radial distribution function (RDF) calculations . These findings could be relevant to 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid, as its stability and reactivity under different conditions would be important for its practical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline carboxylic acids, such as solubility, stability, and absorption, are influenced by their molecular structure. The second paper indicates that the presence of a carboxylic acid moiety at the 2 position affords optimal potency for antiallergy activity, and that esters are preferred for good oral absorption . This suggests that the physical and chemical properties of 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid would be important for its efficacy and bioavailability in potential therapeutic applications.

科学研究应用

结构和光谱分析

- 晶体结构和光谱表征:已经分析了某些喹啉衍生物的晶体结构,如 N-(4-乙酰苯基)喹啉-3-甲酰胺,揭示了具有氢键相互作用控制的晶体堆积的单斜晶系结晶。傅里叶变换红外光谱、核磁共振和紫外-可见光谱等光谱方法已被用于详细的结构见解,并且使用 DFT 方法进行了分子几何优化 (Polo-Cuadrado 等人,2021 年)。

络合和配位化学

- 螯合离子交换剂:具有不同取代基的喹啉-2-羧酸已显示出从水溶液中萃取金属离子的潜力,证明了取代基在金属离子选择性中的作用以及聚合物载体在影响金属离子容量和平衡速率中的性质 (Moberg 等人,1990 年)。

- 配位配合物:已经合成和表征了各种配位配合物,显示出有趣的结构排列和在生物标记等领域的潜力,这归因于它们的发光和电化学性质 (Pan 等人,2014 年)。

合成应用和材料化学

- 取代苯胺的合成:已经开发了使用微波辐射合成喹啉-2-羧酸取代苯胺的创新方法,展示了一种有效的方法和结构多样性 (Bobál 等人,2012 年)。

- 含有喹啉衍生物的接枝共聚物:已经合成了含有喹啉-4-羧酸片段的新型接枝共聚物衍生物,表明在材料科学中具有潜在应用 (Druzhinina 等人,2004 年)。

生化和药理学研究

- 抗菌和抗微生物活性:喹啉衍生物已被合成并评估其抗微生物活性,对不同的微生物显示出有希望的结果,突出了它们在应对抗生素耐药性挑战中的潜力 (Kumar 和 Kumar,2021 年)。

- 细胞毒活性:对某些喹啉-4-羧酸衍生物的细胞毒活性的研究显示出有希望的结果,表明它们在癌症治疗和新型抗癌剂开发中的潜力 (Bhatt 等人,2015 年)。

作用机制

Target of Action

Quinoline derivatives have been reported to exhibit a wide range of biological activities, suggesting they may interact with multiple targets .

Mode of Action

Quinoline derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Quinoline derivatives have been reported to influence several biochemical pathways, indicating a broad spectrum of activity .

Pharmacokinetics

It’s worth noting that compounds with higher lipophilicity, such as some quinoline derivatives, have displayed higher activity, suggesting a potential impact on bioavailability .

Result of Action

Some quinoline derivatives have been reported to exhibit anticancer activity, suggesting potential cellular effects .

Action Environment

The synthesis of quinoline derivatives has been reported to be influenced by various reaction conditions .

属性

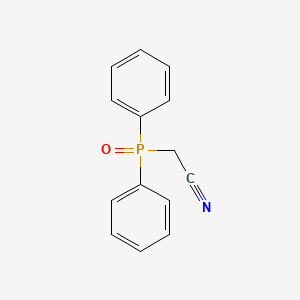

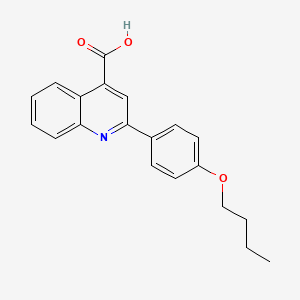

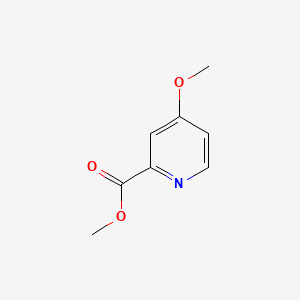

IUPAC Name |

2-(4-butoxyphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-2-3-12-24-15-10-8-14(9-11-15)19-13-17(20(22)23)16-6-4-5-7-18(16)21-19/h4-11,13H,2-3,12H2,1H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIHKVGOARDBHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365609 |

Source

|

| Record name | 2-(4-butoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51842-70-7 |

Source

|

| Record name | 2-(4-butoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

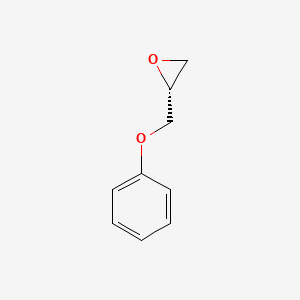

![[(Adamantane-1-carbonyl)-amino]-acetic acid](/img/structure/B1332721.png)